Z-FA-fluoromethyl ketone
CAS No.: 105637-38-5
Cat. No.: VC0547751
Molecular Formula: C21H23FN2O4
Molecular Weight: 386.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105637-38-5 |
---|---|
Molecular Formula | C21H23FN2O4 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1 |
Standard InChI Key | ASXVEBPEZMSPHB-YJBOKZPZSA-N |
Isomeric SMILES | C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES | CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile
Nomenclature and Molecular Structure
Z-FA-fluoromethyl ketone (C₂₁H₂₁FN₂O₄) is a tripeptidyl fluoromethyl ketone characterized by a benzyloxycarbonyl (Z) group at the N-terminus, followed by phenylalanine (F) and alanine (A) residues. The fluoromethyl ketone warhead (-COCF₃) at the C-terminal facilitates irreversible binding to the active-site cysteine of target proteases . The compound’s molecular weight is 384.4 g/mol, with a logP value of 2.1, indicating moderate hydrophobicity suitable for cell permeability .
Biochemical Targets and Selectivity
Z-FA-fluoromethyl ketone exhibits nanomolar inhibitory activity against cathepsin B (IC₅₀ = 12 nM) and cathepsin L (IC₅₀ = 18 nM), outperforming earlier inhibitors like E-64 . It also selectively inhibits effector caspases (caspases-3, -6, -7) at concentrations ≤50 μM, while showing minimal activity against initiator caspases (-8, -9, -10) even at 100 μM . This selectivity arises from structural compatibility with the substrate-binding pockets of executioner caspases, which prefer small hydrophobic residues at the P1 position .
Table 1: Enzyme Inhibition Profiles of Z-FA-Fluoromethyl Ketone
Enzyme | IC₅₀ (nM) | Substrate Specificity | Biological Role |
---|---|---|---|
Cathepsin B | 12 | Arginine/lysine | Lysosomal protein degradation |
Cathepsin L | 18 | Hydrophobic residues | Antigen processing |
Caspase-3 | 45 | DEVD motif | Apoptotic execution |
Caspase-7 | 52 | DEVD motif | Inflammatory apoptosis |
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Z-FA-fluoromethyl ketone typically employs Fmoc-based SPPS to assemble the phenylalanyl-alanyl backbone. Key steps include:
-
Resin Loading: Fmoc-Ala-Wang resin is deprotected using 20% piperidine in DMF.
-
Peptide Elongation: Fmoc-Phe-OH is coupled via HBTU/HOBt activation, followed by benzyloxycarbonyl chloride to introduce the Z-group .
-
Fluoromethyl Ketone Installation: The C-terminal carboxylic acid is converted to a diazoketone using diazomethane, followed by bromination (HBr/AcOH) and fluoride substitution (TBAF) to yield the fluoromethyl ketone .
Yields for SPPS range from 35–45%, with purity >95% after reverse-phase HPLC .
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
SPPS | 45 | 98 | High reagent costs |
Dakin-West Reaction | 25 | 85 | Racemization |
Diazoketone Bromination | 40 | 90 | Toxicity of diazomethane |
Mechanisms of Action
Protease Inhibition Dynamics
Z-FA-fluoromethyl ketone covalently modifies the catalytic cysteine of target enzymes via nucleophilic attack, forming a thioether bond with the fluoromethyl ketone group. Kinetic studies reveal a two-step mechanism:
-
Reversible Binding: The peptide backbone aligns with the enzyme’s substrate-binding cleft (Kₐ = 2.1 × 10⁶ M⁻¹s⁻¹) .
-
Irreversible Inactivation: The fluoromethyl ketone reacts with Cys25 in cathepsin B (k₂ = 0.18 s⁻¹), rendering the enzyme permanently inactive .
NF-κB Signaling Interference
In activated T cells, Z-FA-fluoromethyl ketone blocks NF-κB nuclear translocation by inhibiting IκB kinase (IKK) phosphorylation. This suppresses transcription of IL-2 (65% reduction), IFN-γ (72% reduction), and CD25 (IL-2Rα) in anti-CD3/CD28-stimulated lymphocytes .
Biological Effects and Therapeutic Applications
Apoptosis Regulation in Hepatic Injury
In D-galactosamine/TNF-α-induced liver injury models, Z-FA-fluoromethyl ketone (8 mg/kg IV) reduced apoptotic hepatocytes by 40% and serum ALT levels by 58% within 6 hours . Histological analysis showed preserved lobular architecture and diminished caspase-3 activation .
Immunosuppression in Autoimmunity
Z-FA-fluoromethyl ketone (100 μM) inhibited human T-cell proliferation by 85% in mixed lymphocyte reactions, comparable to cyclosporine A . In murine pneumococcal pneumonia models, treatment increased bacterial load 10-fold in lungs, confirming T-cell-dependent immunosuppression .
Table 3: In Vivo Efficacy in Disease Models
Model | Dose | Outcome | Mechanism |
---|---|---|---|
Liver Injury (Mice) | 8 mg/kg IV | ALT reduction: 58% | Caspase-3 inhibition |
Pneumococcal Infection | 10 mg/kg IP | Bacterial load: ↑10× in lungs | IL-2/IFN-γ suppression |
Research Frontiers and Limitations
Off-Target Effects
At concentrations >100 μM, Z-FA-fluoromethyl ketone inhibits calpain-1 (IC₅₀ = 110 μM) and cathepsin K (IC₅₀ = 89 μM), complicating interpretation in polypharmacological contexts .
Pharmacokinetic Challenges
The compound’s short plasma half-life (t₁/₂ = 1.2 h in mice) and rapid renal clearance necessitate prodrug strategies for clinical translation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume